Nebramine is a chemical compound classified as an aminoglycoside antibiotic, primarily derived from the antibiotic tobramycin. It has been studied for its potential in enhancing the efficacy of other antibiotics, particularly in treating infections caused by resistant bacteria. The molecular formula for nebramine sulfate is with a molecular weight of approximately 306.36 g/mol .
Nebramine originates from the natural product tobramycin, which is produced by the bacterium Micromonospora purpurea. It falls under the category of aminoglycoside antibiotics, which are known for their ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit. This class of antibiotics is particularly effective against Gram-negative bacteria and some Gram-positive bacteria.
The synthesis of nebramine involves several steps, primarily utilizing the copper-catalyzed alkyne-azide cycloaddition (CuAAC) method. This technique allows for the formation of complex structures from simpler precursors. In one reported synthesis, the amino and hydroxyl groups of tobramycin are protected before undergoing further reactions to yield nebramine .
Nebramine has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes a central deoxystreptamine core with various substituents that enhance its interaction with bacterial ribosomes.
Nebramine undergoes various chemical reactions typical of aminoglycosides, including hydrolysis and interactions with metal ions that can affect its stability and activity. The primary reaction mechanism involves binding to bacterial ribosomes, leading to inhibition of protein synthesis.
Nebramine exerts its antibacterial effects primarily through binding to the 30S ribosomal subunit of bacteria, disrupting protein synthesis. This process leads to misreading of mRNA and ultimately results in cell death.
Nebramine is primarily used in scientific research for its antibiotic properties, particularly in studies aimed at overcoming antibiotic resistance. Its ability to enhance the effectiveness of existing antibiotics makes it a valuable compound in pharmaceutical development.
Nebramine (also termed tobramycin impurity B or nebramycin VIII) was identified during structural studies of tobramycin, a natural aminoglycoside isolated from Streptoalloteichus tenebrarius in the 1960s [5]. Early research revealed that tobramycin’s antibacterial activity stems from two pharmacophoric units:
Table 1: Key Properties of Nebramine
Property | Value |
---|---|
Chemical Formula | C₁₂H₂₆N₄O₅ |
Molecular Weight | 306.36 g/mol |
IUPAC Name | (1S,2R,3R,4S,6R)-4,6-diamino-3-(((2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxytetrahydro-2H-pyran-2-yl)oxy)cyclohexane-1,2-diol |
Key Functional Groups | 3 primary amines, 3 hydroxyls |
CAS (Free Base) | 34051-04-2 |
The strategic degradation of tobramycin to isolate nebramine involved regioselective protection and cleavage steps:
Nebramine’s significance lies in its pseudo-oligosaccharide architecture—a rigid cyclohexane-pyranose dimer with spatially distinct amino and hydroxyl groups. This enables precise covalent conjugation to pharmacophores via hydrocarbon tethers, creating amphiphilic hybrids with enhanced activity against multidrug-resistant (MDR) Gram-negative bacteria [1] [4]. Key design principles include:
• Strategic Functionalization
The C-5 hydroxyl and C-6' amino groups serve as primary sites for tethering. For example:
Table 2: Representative Nebramine Hybrids and Targets
Hybrid | Conjugated Agent | Linker Length | Target Pathogen |
---|---|---|---|
NEB-MOX (1a) | Moxifloxacin | C12 | P. aeruginosa, A. baumannii |
NEB-CIP (1b) | Ciprofloxacin | C12 | ESKAPE Gram-negatives |
NEB-NMP (2) | 1-Naphthylmethyl-piperazine | C10 | Enterobacter cloacae |
Nebramine-cyclam | Cyclam efflux inhibitor | Variable | MDR P. aeruginosa |
• Amphiphilic Engineering
The conjugation of hydrophobic agents (e.g., fluoroquinolones) to nebramine’s hydrophilic scaffold yields amphiphiles that disrupt bacterial membranes. Optimal linker length (C10–C12) balances molecular flexibility and membrane insertion:
• Overcoming Intrinsic Resistance
Unlike tobramycin, nebramine hybrids bypass classic aminoglycoside resistance mechanisms:
Nebramine-based hybrids function as broad-spectrum adjuvants that rescue legacy antibiotics from resistance in Gram-negative pathogens. Their mechanisms address two critical AMR barriers:
• Outer Membrane (OM) Disruption
Nebramine’s cationic amines bind lipopolysaccharide (LPS) phosphates, displacing stabilizing divalent cations (Mg²⁺/Ca²⁺). This disrupts OM integrity, enabling antibiotic influx. Key evidence:
• Efflux Pump and Biofilm Countermeasures
Table 3: Potentiation of Antibiotics by Nebramine Hybrids
Hybrid | Potentiated Antibiotic | Fold Reduction in MIC | Resistance Overcome |
---|---|---|---|
NEB-MOX | Minocycline | 64-fold | Tetracycline efflux |
NEB-CIP | Rifampicin | 128-fold | LPS-mediated impermeability |
NEB-NMP | Fosfomycin | 32-fold | Glutathione synthesis upregulation |
Nebramine-lysin | Polymyxin B | 16-fold | mcr-1-mediated modification |
These hybrids restore efficacy against MDR/XDR strains of:
Concluding Perspectives
Nebramine exemplifies rational antibiotic design—transforming a metabolic fragment into a versatile scaffold to combat AMR. Its pseudo-oligosaccharide core enables synthetic innovations that bypass evolutionary resistance constraints. Future research should explore nebramine conjugates with non-antibiotic agents (e.g., antivirulents or immunomodulators) to expand therapeutic options. As AMR continues claiming >1.27 million lives yearly, nebramine-based strategies offer a template for next-generation antimicrobials [1] [2] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7